Protonated –NH Group Is Essential for Maximal hGAT-1 Binding Interaction Strength
In a 100 ns molecular dynamics (MD) simulation study comparing multiple tiagabine enantiomers and protonation states, the protonated –NH group in the R-conformation with the –COOH group in equatorial configuration (entry 4) provided the maximum interaction strength within the hGAT1 binding pocket, effectively preventing the transporter's conformational transition from open-to-out to open-to-in, in contrast to non-protonated or alternatively configured enantiomers (entries 3, 6, and 9) which exhibited weaker and less stable binding [1]. The protonated –NH group maintained critical distance interactions with F294(O)/S295(O) residues throughout the simulation trajectory, directly stabilizing the hGAT1–inhibitor complex [2]. This establishes tiagabine(1+) as the binding-competent species, while the neutral free base lacks the necessary cationic interaction with the transporter's binding site.
| Evidence Dimension | hGAT-1 binding interaction strength and complex stability |
|---|---|
| Target Compound Data | Protonated –NH group, R-conformation, equatorial –COOH (entry 4): maximum interaction strength, stable hGAT-1 complex over full 100 ns MD simulation |
| Comparator Or Baseline | Alternative enantiomers (entries 3, 6, 9) with different protonation/configuration states: weaker interaction strength, reduced complex stability |
| Quantified Difference | Entry 4 (protonated R-conformation) provided qualitatively maximal interaction strength vs. entries 3, 6, 9; sustained stable binding over 100 ns vs. decreased conformational stability in comparators |
| Conditions | 100 ns molecular dynamics simulations of hGAT1–tiagabine enantiomer complexes, monitoring distance profiles and conformational state transitions |
Why This Matters
Procurement of the correct protonated (1+) form ensures maximal target engagement potency and experimental reproducibility in hGAT-1 binding and inhibition assays, whereas the neutral form or incorrect enantiomeric configuration yields suboptimal binding.
- [1] Zafar S, Jabeen I. Molecular Dynamic Simulations to Probe Stereoselectivity of Tiagabine Binding with Human GAT1. Molecules. 2020;25(20):4745. doi:10.3390/molecules25204745 View Source
- [2] Zafar S, Jabeen I. Figure 5: Distances between tiagabine enantiomers and hGAT1 interaction site residues. Molecules. 2020;25(20):4745. View Source
